N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide
Description
N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzamide core linked to a pyridazine ring via a phenyl group. This compound is structurally related to Combretastatin analogs and other amide-based derivatives designed for biomedical applications, particularly in oncology .
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-5-32(27,28)20-10-9-17(24-25-20)14-7-6-8-16(11-14)23-22(26)15-12-18(29-2)21(31-4)19(13-15)30-3/h6-13H,5H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQUNEAODQPCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of hydrazine with a suitable diketone to form the pyridazine ring . The ethanesulfonyl group is then introduced through a sulfonation reaction, and the final benzamide moiety is attached via an amide coupling reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its antimicrobial and anticancer properties.
Medicine: Due to its pharmacological activities, it is being investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The pyridazine core is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various physiological processes. The compound may also interact with other proteins or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features
The compound shares the 3,4,5-trimethoxybenzamide motif with several analogs (Table 1). Key differences lie in the substituents and linker regions:
Key Observations :
Physicochemical Properties
- Melting Points : Analogs with rigid substituents (e.g., furan in ) show higher melting points (206–225°C) due to increased crystallinity. The target compound’s melting point is unreported but predicted to be lower due to the flexible ethanesulfonyl group .
- Elemental Analysis : All analogs in –4 show <5% deviation in C/H/N content from theoretical values, confirming structural integrity. For example, reports 61.61% C (theoretical: 61.48%), indicating high purity .
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridazine ring, a phenyl group, and a methoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 397.45 g/mol. The presence of the ethanesulfonyl group enhances its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 397.45 g/mol |
| Molecular Formula | C20H19N3O4S |
| LogP (octanol-water) | 2.9458 |
| Polar Surface Area | 81.156 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazine Ring : This is often achieved through the reaction of hydrazine with appropriate diketones.
- Introduction of the Ethanesulfonyl Group : This can be accomplished via sulfonation reactions.
- Attachment of the Phenyl Group : This is typically done through amide coupling reactions.
- Final Functionalization : The methoxy groups are introduced to complete the synthesis.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and other diseases.
- Cell Proliferation : It may induce apoptosis in cancer cells by modulating signaling pathways such as Wnt/β-catenin and inhibiting carbonic anhydrase activity .
Therapeutic Applications
Research indicates that this compound exhibits promising activity against several types of cancer cells, including colorectal cancer and triple-negative breast cancer cells. Notably, it has demonstrated effectiveness in overcoming drug resistance in certain cell lines .
Case Studies and Research Findings
- Anticancer Activity :
- Dual-targeting Potential :
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyridazine and benzamide precursors. Key steps include sulfonylation of pyridazine intermediates (e.g., ethanesulfonyl chloride) and Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. Optimize solvent choice (e.g., DMF or acetonitrile) and temperature (80–120°C) to enhance yields. Monitor reactions via TLC and confirm purity via HPLC (>95%) .
- Critical Parameters : Control stoichiometry of sulfonylation reagents to avoid over-functionalization. Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃), sulfonyl (-SO₂), and pyridazine aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₄H₂₄N₃O₆S).
- X-ray Crystallography : For resolving 3D conformation, especially if polymorphism impacts biological activity .
Q. How do the ethanesulfonyl and trimethoxy groups influence solubility and reactivity?
- Methodology :
- Solubility : Ethanesulfonyl enhances hydrophilicity (logP reduction), while trimethoxybenzamide increases lipophilicity. Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) for bioassays .
- Reactivity : Sulfonyl groups participate in nucleophilic substitutions (e.g., with amines), while methoxy groups are susceptible to demethylation under acidic conditions. Monitor stability via pH-controlled stability studies .
Advanced Research Questions
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding (sulfonyl oxygen) and π-π stacking (trimethoxybenzamide).
- MD Simulations : Assess binding stability over 100 ns trajectories. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodology :
- Dynamic NMR : Investigate rotational barriers in sulfonyl or benzamide groups causing signal splitting.
- Crystallographic Refinement : Compare experimental X-ray data with DFT-optimized geometries to identify conformational discrepancies .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Methodology :
- SAR Probes : Synthesize analogs with modified sulfonyl (e.g., methylsulfonyl) or benzamide substituents (e.g., halogenated methoxy).
- Biological Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) and bacterial strains (e.g., S. aureus). Correlate substituent effects with IC₅₀/MIC values .
Q. What experimental designs minimize byproducts during large-scale synthesis?
- Methodology :
- Flow Chemistry : Improve heat/mass transfer for exothermic sulfonylation steps.
- Catalytic Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling efficiency. Use scavenger resins to remove residual metal impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
